Cas no 1379905-74-4 (2-(2,5-dichlorothiophen-3-yl)ethan-1-amine)

2-(2,5-Dichlorothiophen-3-yl)ethan-1-amine is a versatile organic compound featuring a thiophene core substituted with chlorine atoms at the 2- and 5-positions, along with an aminoethyl functional group at the 3-position. This structure imparts reactivity suitable for further derivatization, making it valuable in pharmaceutical and agrochemical synthesis. The dichlorothiophene moiety enhances stability and influences electronic properties, while the primary amine group enables coupling reactions, such as amide formation or reductive amination. Its well-defined molecular architecture ensures consistent performance in heterocyclic chemistry applications. The compound is typically handled under controlled conditions due to its reactive amine group, requiring appropriate storage and handling protocols to maintain purity and stability.
2-(2,5-dichlorothiophen-3-yl)ethan-1-amine structure
1379905-74-4 structure
Product Name:2-(2,5-dichlorothiophen-3-yl)ethan-1-amine
CAS No:1379905-74-4
MF:C6H7Cl2NS
MW:196.097478151321
MDL:MFCD31006094
CID:5616425
PubChem ID:67753256
Update Time:2025-06-15

2-(2,5-dichlorothiophen-3-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL9030193
    • 2-(2,5-dichlorothiophen-3-yl)ethan-1-amine
    • 1379905-74-4
    • EN300-3132158
    • 2-(2,5-dichlorothiophen-3-yl)ethanamine
    • MDL: MFCD31006094
    • Inchi: 1S/C6H7Cl2NS/c7-5-3-4(1-2-9)6(8)10-5/h3H,1-2,9H2
    • InChI Key: JNTDFEVPXPNGME-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(S1)Cl)CCN

Computed Properties

  • Exact Mass: 194.9676258g/mol
  • Monoisotopic Mass: 194.9676258g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 54.3Ų

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Additional information on 2-(2,5-dichlorothiophen-3-yl)ethan-1-amine

Research Briefing on 2-(2,5-dichlorothiophen-3-yl)ethan-1-amine (CAS: 1379905-74-4): Recent Advances and Applications

The compound 2-(2,5-dichlorothiophen-3-yl)ethan-1-amine (CAS: 1379905-74-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential use in drug development.

Recent studies have highlighted the role of 2-(2,5-dichlorothiophen-3-yl)ethan-1-amine as a key intermediate in the synthesis of novel pharmacologically active molecules. Its thiophene core and amine functional group make it a versatile building block for the development of compounds targeting central nervous system (CNS) disorders, including depression, anxiety, and neurodegenerative diseases. The dichloro substitution pattern on the thiophene ring has been shown to enhance the compound's stability and bioavailability, making it an attractive candidate for further optimization.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of derivatives of 2-(2,5-dichlorothiophen-3-yl)ethan-1-amine in modulating serotonin receptors, which are critical targets for treating mood disorders. The study utilized in vitro and in vivo models to show that these derivatives exhibit high affinity and selectivity for specific serotonin receptor subtypes, suggesting their potential as next-generation antidepressants with fewer side effects.

Another significant development is the application of this compound in the design of covalent inhibitors for enzymes involved in inflammatory pathways. A recent preprint on bioRxiv detailed the use of 2-(2,5-dichlorothiophen-3-yl)ethan-1-amine as a scaffold for developing irreversible inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in pain and inflammation. The study reported that the compound's ability to form stable covalent bonds with the enzyme's active site residues could lead to longer-lasting therapeutic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

From a synthetic chemistry perspective, advancements have been made in the scalable production of 2-(2,5-dichlorothiophen-3-yl)ethan-1-amine. A 2022 patent application (WO2022156789) described an improved synthetic route that reduces the number of steps and increases overall yield, addressing previous challenges related to cost and scalability. This development is particularly important for facilitating the compound's transition from laboratory-scale research to industrial applications.

Looking ahead, the unique properties of 2-(2,5-dichlorothiophen-3-yl)ethan-1-amine position it as a promising candidate for further exploration in multiple therapeutic areas. Ongoing research is investigating its potential in oncology, particularly as a warhead for targeted protein degradation (PROTACs) and as a component of antibody-drug conjugates (ADCs). The compound's ability to cross the blood-brain barrier also opens possibilities for treating CNS disorders that have been historically difficult to target.

In conclusion, 2-(2,5-dichlorothiophen-3-yl)ethan-1-amine represents a valuable chemical entity with diverse applications in drug discovery and development. The recent studies highlighted in this briefing underscore its potential across multiple therapeutic areas while also pointing to the need for further research to fully elucidate its mechanism of action and optimize its pharmacological profile. As the field progresses, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.

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